Cas no 76497-13-7 (Sultamicillin)
Sultamicillin Chemical and Physical Properties
Names and Identifiers
-
- Sultamicillin
- Sultancillin alkali
- Baeimex
- Bethadl Orale
- SultaMcillin Base
- SULTAMICILLIN BASE
- Unacid PD
- VD 1827
- Hydroxymethyl (+)-(2S,5R,6R)-6-[(R)-(2-amino-2-phenylacetamido)]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0] heptan-2-carboxylate,(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[
- Hydroxymethyl (+)-(2S,5R,6R)-6-[(R)-(2-amino-2-phenylacetamido)]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0] heptan-2-carboxylate,(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-2-carboxyalate (ester) S,S-dioxide
- Hydroxymethyl (2S,5R,6R)-6-[(R)-(2-amino-2-phenylacetamido)]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (ester) S,S-dioxide
- Sultamicilina [Spanish]
- UNII-65DT0ML581
- 1,1-DIOXOPENICILLANOYLOXYMETHYL 6-(D-.ALPHA.-AMINO-.ALPHA.-PHENYLACETAMIDO)PENICILLANATE
- CHEMBL506110
- [(2,2-dimethyl-1,1-dioxidopenam-3alpha-carbonyl)oxy]methyl 6beta-[(2R)-2-amino-2-phenylacetamido]-2,2-dimethylpenam-3alpha-carboxylate
- SULTAMICILLIN [USAN]
- SULTAMICILLIN [MART.]
- CP 49952
- DTXSID501010077
- DB12127
- sultamicilina
- ({6beta-[(2R)-2-amino-2-phenylacetamido]-2,2-dimethylpenam-3alpha-carbonyl}oxy)methyl 2,2-dimethylpenam-3alpha-carboxylate 1,1-dioxide
- SULTAMICILLIN [MI]
- 76497-13-7
- 65DT0ML581
- s5411
- HY-N7115
- SULTAMICILLIN [WHO-DD]
- Sultamicillinum [Latin]
- sultamicillinum
- CP-49952
- AKOS015963376
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, (((3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-2-yl)carbonyl)oxy)methyl ester, S,S-dioxide, (2S-(2alpha(2R*,5S*),5alpha,6beta(S*)))-
- CP-49,952
- AS-14087
- 76497-13-7 (free)
- SCHEMBL34392
- SULTAMICILLIN [EP MONOGRAPH]
- CS-0082687
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-,[[[(2S,5R)-3,3-dimethyl-4,4-dioxido-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]oxy]methylester, (2S,5R,6R)-
- Hydroxymethyl (2S,5R,6R)-6-((R)-(2-amino-2-phenylacetamido))-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate, (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate (ester) S,S-dioxide
- (((2S,5R,6R)-6-((R)-2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxy)methyl (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
- EN300-19766280
- 6'-(2-AMINO-2-PHENYLACETAMIDO)PENICILLANOYLOXYMETHYL PENICILLANATE 1,1-DIOXIDE
- [(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Sultamicillin [USAN:INN:BAN]
- CHEBI:51770
- SULTAMICILLIN [INN]
- [(2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyloxy]methyl (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Sultamicillin for peak identification
- VD-1827
- NS00099024
- D05972
- GTPL12290
- CCG-270182
- Sultamicillin (USAN/INN)
- (2S,5R)-3,3-Dimethyl-4,4,7-trioxo-4-thia-1-azabicyclo(3.2.0)heptan-2-carbonyloxymethyl (2S,5R,6R)-6-((R)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptan-2-carboxylat
- G12688
- Unacid
-
- MDL: MFCD00864948
- Inchi: 1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1
- InChI Key: OPYGFNJSCUDTBT-PMLPCWDUSA-N
- SMILES: S1([C@@H]2CC(N2[C@@H](C(=O)OCOC([C@H]2C(C)(C)S[C@@H]3[C@@H](C(N32)=O)NC([C@@H](C2C=CC=CC=2)N)=O)=O)C1(C)C)=O)(=O)=O
Computed Properties
- Exact Mass: 594.14500
- Monoisotopic Mass: 594.145
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 40
- Rotatable Bond Count: 9
- Complexity: 1240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 216A^2
Experimental Properties
- Color/Form: White to yellowish white crystalline powder with slight odor and bitter taste.
- Density: 1.55
- Melting Point: 190°C
- Boiling Point: 907.7°C at 760 mmHg
- Flash Point: 502.8 °C
- Refractive Index: 1.668
- PSA: 216.16000
- LogP: 1.45920
Sultamicillin Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at 2-8°C
Sultamicillin Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Sultamicillin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S5411-25mg |
Sultamicillin |
76497-13-7 | 99.41% | 25mg |
¥794.63 | 2023-09-15 | |
| Chemenu | CM201154-25g |
Sultamicillin |
76497-13-7 | 97% | 25g |
$204 | 2021-06-09 | |
| Chemenu | CM201154-100g |
Sultamicillin |
76497-13-7 | 97% | 100g |
$561 | 2021-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S873620-5mg |
Sultamicillin |
76497-13-7 | GR | 5mg |
¥377.00 | 2022-01-13 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13038-5 mg |
Sultamicillin |
76497-13-7 | 99.34% | 5mg |
¥287.00 | 2022-04-26 | |
| TRC | S223705-5mg |
Sultamicillin |
76497-13-7 | 5mg |
$ 170.00 | 2022-06-02 | ||
| TRC | S223705-10mg |
Sultamicillin |
76497-13-7 | 10mg |
$ 285.00 | 2022-06-02 | ||
| TRC | S223705-25mg |
Sultamicillin |
76497-13-7 | 25mg |
$ 570.00 | 2022-06-02 | ||
| Chemenu | CM201154-25g |
Sultamicillin |
76497-13-7 | 97% | 25g |
$*** | 2023-05-29 | |
| Chemenu | CM201154-100g |
Sultamicillin |
76497-13-7 | 97% | 100g |
$*** | 2023-05-29 |
Sultamicillin Suppliers
Sultamicillin Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on Sultamicillin
Comprehensive Overview of Sultamicillin (CAS No. 76497-13-7): Mechanism, Applications, and Modern Relevance
Sultamicillin, with the CAS number 76497-13-7, is a unique antibiotic combination that has garnered significant attention in the medical and pharmaceutical fields. This compound is a mutual prodrug of ampicillin and sulbactam, designed to enhance antibacterial efficacy while addressing resistance mechanisms. The sultamicillin molecular structure leverages the synergistic effects of these two components, making it a potent tool against a wide range of bacterial infections.
One of the most searched questions about Sultamicillin is its mechanism of action. The compound works by inhibiting bacterial cell wall synthesis through ampicillin, a β-lactam antibiotic, while sulbactam acts as a β-lactamase inhibitor. This dual-action approach effectively combats β-lactamase-producing bacteria, which are often resistant to conventional antibiotics. Researchers and clinicians frequently explore sultamicillin vs. amoxicillin-clavulanate comparisons, as both are used for similar indications but differ in pharmacokinetics and spectrum of activity.
In recent years, the rise of antibiotic resistance has made Sultamicillin a topic of renewed interest. Public health discussions often highlight the need for innovative antibiotic combinations to tackle multidrug-resistant pathogens. Studies on sultamicillin efficacy in respiratory infections or sultamicillin for urinary tract infections are frequently cited in clinical guidelines, reflecting its versatility. Patients and healthcare providers also search for sultamicillin side effects and dosage guidelines, emphasizing the demand for accessible, evidence-based information.
The pharmacokinetic profile of Sultamicillin is another area of focus. After oral administration, it is hydrolyzed into its active components, ampicillin and sulbactam, which exhibit excellent tissue penetration. This property makes it particularly effective for treating soft tissue infections and otitis media. Searches for sultamicillin bioavailability and half-life are common among pharmacologists and prescribers aiming to optimize therapeutic outcomes.
From a manufacturing perspective, the synthesis of Sultamicillin (CAS 76497-13-7) involves sophisticated chemical processes to ensure purity and stability. Analytical methods like HPLC for sultamicillin quantification are critical for quality control. The compound’s storage conditions and solubility are also frequently queried by pharmaceutical professionals, underscoring its industrial relevance.
As the global community grapples with antimicrobial stewardship, Sultamicillin represents a strategic option in the antibiotic arsenal. Its role in pediatric infections and geriatric care is increasingly studied, addressing demographic-specific challenges. Furthermore, environmental concerns about antibiotic residues have spurred research into sultamicillin biodegradation, aligning with sustainable healthcare goals.
In summary, Sultamicillin (CAS 76497-13-7) remains a vital antibiotic with broad applications, from clinical treatment to pharmaceutical research. Its combination of ampicillin and sulbactam offers a balanced approach to combating resistant bacteria, while ongoing studies continue to explore its full potential. For those seeking detailed sultamicillin prescribing information or mechanistic insights, this compound exemplifies the innovation driving modern antimicrobial therapy.